N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a furan ring, a methylphenyl group, and a trichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Acylation Reaction: The furan-2-ylmethylamine is then reacted with 4-methylphenyl isocyanate to form the corresponding urea derivative.
Substitution Reaction: The urea derivative is then subjected to a substitution reaction with 2,4,6-trichlorophenoxyacetyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives if a nitro group is present.
Substitution: Substituted derivatives of the trichlorophenoxy moiety.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and the trichlorophenoxy moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-[(furan-2-yl)methyl]-N-phenylacetamide
- N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-[(furan-2-yl)methyl]-N-(4-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Comparison: N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of both the furan ring and the trichlorophenoxy moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the furan ring can enhance binding affinity to certain biological targets, while the trichlorophenoxy moiety can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO3/c1-13-4-6-15(7-5-13)24(11-16-3-2-8-26-16)19(25)12-27-20-17(22)9-14(21)10-18(20)23/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZIVYNFCWRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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